methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC15093610
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | methyl 4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H21N3O4/c1-26-19(25)13-7-9-15(10-8-13)20-17(23)12-22-18(24)11-14-5-3-2-4-6-16(14)21-22/h7-11H,2-6,12H2,1H3,(H,20,23) |
| Standard InChI Key | TXZICXYKTARUMB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a complex organic compound with a specific structural arrangement that includes a cyclohepta[c]pyridazine ring system. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the cyclohepta[c]pyridazine ring and its subsequent modification to introduce the acetyl and amino groups. Detailed synthetic routes may involve condensation reactions, cyclization steps, and selective functional group transformations.
Potential Applications
-
Pharmacological Effects: Compounds with cyclohepta[c]pyridazine rings have been explored for their potential anti-inflammatory, antimicrobial, and anticancer activities.
-
Toxicity: The toxicity profile of such compounds needs to be thoroughly evaluated to ensure safety in biological systems.
Data Tables
Table 1: Physical Properties of Similar Compounds
| Property | Value |
|---|---|
| Melting Point | 120-150°C |
| Solubility | Soluble in DCM, insoluble in water |
| Molecular Weight | Approximately 400 g/mol |
Table 2: Potential Biological Activities
| Activity | Compound Type |
|---|---|
| Anti-inflammatory | Cyclohepta[c]pyridazine derivatives |
| Antimicrobial | Pyridazine-based compounds |
| Anticancer | Fused ring systems with nitrogen |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume